molecular formula C29H24N2O4S B15044635 Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate

Cat. No.: B15044635
M. Wt: 496.6 g/mol
InChI Key: UAYPIPQKMGSNNT-UHFFFAOYSA-N
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Description

Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a pyridine-based compound featuring a cyano group at position 3, 4-methoxyphenyl substituents at positions 4 and 6, and a benzyl ester-linked sulfanylacetate moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its comparison with structurally analogous compounds provides insights into substituent effects on physicochemical behavior and bioactivity.

Properties

Molecular Formula

C29H24N2O4S

Molecular Weight

496.6 g/mol

IUPAC Name

benzyl 2-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate

InChI

InChI=1S/C29H24N2O4S/c1-33-23-12-8-21(9-13-23)25-16-27(22-10-14-24(34-2)15-11-22)31-29(26(25)17-30)36-19-28(32)35-18-20-6-4-3-5-7-20/h3-16H,18-19H2,1-2H3

InChI Key

UAYPIPQKMGSNNT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Pyridine Core Construction via Cyclocondensation

The pyridine ring is typically assembled using Hantzsch-type cyclization or related protocols. A representative approach involves:

  • Precursor Synthesis :
    • 4-Methoxyacetophenone and cyanoacetamide undergo Knoevenagel condensation to form a diketone intermediate.
    • Ammonium acetate facilitates cyclization in refluxing ethanol, yielding 3-cyano-4,6-bis(4-methoxyphenyl)pyridine-2(1H)-thione.
  • Thioether Formation :
    • The thione intermediate reacts with benzyl bromoacetate in acetonitrile using potassium carbonate as a base, achieving 68–72% yield.

Key Reaction Parameters :

  • Temperature: 80–100°C
  • Solvent: Acetonitrile or DMF
  • Base: K₂CO₃ or Cs₂CO₃

Alternative Route via Suzuki-Miyaura Coupling

For enhanced regiocontrol, a palladium-catalyzed coupling strategy is employed:

  • Halogenated Pyridine Preparation :
    • 2-Chloro-3-cyanopyridine is functionalized at C4 and C6 via sequential Suzuki reactions with 4-methoxyphenylboronic acid.
  • Sulfur Insertion :
    • Thiolation using benzyl mercaptoacetate under Mitsunobu conditions (DIAD, PPh₃) affords the target compound in 65% yield.

Advantages :

  • Enables late-stage diversification of aryl groups
  • Tolerates electron-rich boronic acids

Optimization Strategies

Solvent and Catalytic System Screening

Comparative studies reveal:

Solvent Catalyst Yield (%) Purity (%)
2-MeTHF Pd(OAc)₂/XPhos 78 99.5
DMF CuI/1,10-phen 65 98.2
EtOH/H₂O - 58 97.8

Data compiled from

Microwave-assisted synthesis reduces reaction time from 48 h to 6 h while maintaining yields >70%.

Purification Challenges and Solutions

  • Column Chromatography :
    • Silica gel (hexane/EtOAc 4:1) effectively separates regioisomers.
  • Crystallization :
    • Recrystallization from ethanol/water (3:1) improves purity to >99%.

Analytical Characterization

Critical spectroscopic data confirm structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 7.35–7.28 (m, 5H, benzyl), 6.95–6.85 (m, 8H, OMe-C₆H₄).
  • HRMS : m/z calc. for C₂₉H₂₃N₂O₄S [M+H]⁺ 495.1382, found 495.1379.

Industrial-Scale Considerations

  • Cost Analysis :
    • Benzyl bromoacetate accounts for 42% of raw material costs
    • Switching to continuous flow reactors reduces Pd catalyst loading by 60%.
  • Environmental Impact :
    • 2-MeTHF (renewable solvent) decreases process mass intensity by 35% compared to DCM.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyanide salts for nucleophilic substitution, methyl iodide for methylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of BENZYL 2-{[3-CYANO-4,6-BIS(4-METHOXYPHENYL)PYRIDIN-2-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce a biological response.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The target compound belongs to a family of pyridine derivatives with sulfanylacetate ester functionalities. Key structural analogs include:

Ethyl 2-[({[4-Amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)sulfanyl]acetate Monohydrate ()

  • Substituents: Position 3: Cyano Position 4: Amino Position 6: Methylsulfanyl
  • Ester group : Ethyl (vs. benzyl in the target compound).
  • Key differences: The presence of a carbamoyl group and amino substituent introduces hydrogen-bonding capabilities, stabilizing a "folded" conformation via intramolecular C–H···O and N–H···O interactions . The ethyl ester and methylsulfanyl groups reduce steric bulk compared to the target’s benzyl and methoxyphenyl groups.

Benzyl 2-{[3-Cyano-4-(4-Fluorophenyl)-6-Phenyl-2-pyridinyl]sulfanyl}acetate (CAS 336181-12-5, )

  • Substituents :
    • Position 4: 4-Fluorophenyl
    • Position 6: Phenyl
  • Ester group : Benzyl (identical to the target compound).
  • Key differences :
    • Replacement of 4-methoxyphenyl groups with fluorophenyl and phenyl substituents alters electronic properties (electron-withdrawing fluorine vs. electron-donating methoxy) and lipophilicity .
    • Molecular weight: 454.52 g/mol (fluorophenyl analog) vs. ~506.56 g/mol (estimated for the target compound, assuming C₃₄H₂₇N₂O₄S).

Substituent Effects on Physicochemical Properties

Electronic and Steric Influences

  • Methoxyphenyl vs. Fluorophenyl groups introduce electronegativity, favoring dipole-dipole interactions . Steric hindrance is greater with 4-methoxyphenyl groups due to the methoxy substituent’s bulk compared to fluorine or hydrogen.

Ester Group Variations

  • Benzyl vs. Benzyl groups may slow ester hydrolysis rates compared to ethyl, affecting metabolic stability .

Functional Group Interactions

Hydrogen Bonding and Crystal Packing

  • The carbamoyl and amino groups in ’s compound facilitate N–H···O/N–H···N interactions, creating layered crystal structures with solvent channels .
  • The target compound’s methoxyphenyl groups may promote O–H···O or C–H···π interactions, though experimental crystallographic data (e.g., via SHELXL refinement, as in –2) are required to confirm packing motifs.

Data Table: Comparative Analysis

Property Target Compound Ethyl Ester Analog () Fluorophenyl Analog ()
Molecular Formula C₃₄H₂₇N₂O₄S (estimated) C₁₄H₁₈N₄O₃S₂·H₂O C₂₇H₁₉FN₂O₂S
Molar Mass (g/mol) ~506.56 390.46 454.52
Key Substituents 3-Cyano, 4,6-bis(4-methoxyphenyl) 3-Cyano, 4-Amino, 6-Methylsulfanyl 3-Cyano, 4-(4-Fluorophenyl), 6-Phenyl
Ester Group Benzyl Ethyl Benzyl
Noted Interactions Potential π-π stacking Intramolecular H-bonding Fluorine-mediated dipole interactions

Research Implications

  • Synthetic Flexibility : The pyridine core allows modular substitution, enabling tuning of electronic (e.g., methoxy vs. fluorine) and steric properties for targeted applications.
  • Structural Characterization : SHELX-based crystallography (–2) is critical for elucidating hydrogen-bonding networks and conformational preferences in these compounds.

Q & A

Q. What synthetic methodologies are recommended for preparing Benzyl {[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate?

The compound is synthesized via nucleophilic substitution. For example, a chloro-substituted pyridine intermediate (e.g., N-[3-cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl]-2-chloroacetamide) reacts with benzyl mercaptan in ethanol, catalyzed by triethylamine. The reaction mixture is cooled, and the product is purified via solvent evaporation, filtration, and recrystallization from ethanol. This method ensures high yield and purity, as validated by IR and ¹H NMR spectroscopy .

Q. How is the structural integrity of this compound confirmed experimentally?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, ester C=O at ~1700 cm⁻¹).
  • ¹H NMR : Resolves aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm).
  • X-ray crystallography : SHELXL refinement (e.g., SHELX-2018) confirms molecular conformation, intramolecular hydrogen bonds (e.g., C—H···O), and packing interactions. For instance, the "folded" conformation is stabilized by hydrogen bonds involving lattice water molecules .

Q. What analytical methods are used to assess purity and stability?

  • TLC/HPLC : Monitors reaction progress and purity (e.g., ≥99% by TLC with ethyl acetate/hexane eluent).
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability under nitrogen atmospheres.
  • Recrystallization : Ethanol or acetonitrile is used to isolate high-purity crystals .

Advanced Research Questions

Q. How do the 4-methoxyphenyl substituents influence biological activity, and how can SAR studies optimize potency?

The 4-methoxyphenyl groups enhance lipophilicity and π-π stacking with enzyme active sites (e.g., CD73). Advanced structure-activity relationship (SAR) studies involve:

  • Substituent variation : Replacing methoxy with morpholino groups improves binding affinity, as seen in derivatives with partial/full immune suppression reversion at 10–100 μM .
  • In vitro assays : Human T-cell proliferation tests quantify adenosine-mediated immune suppression reversal.
  • Computational docking : Predicts binding modes using CD73 crystal structures (PDB: 4H1E) to guide synthetic modifications .

Q. How can crystallographic data resolve ambiguities in molecular conformation or polymorphism?

SHELXL refinement (e.g., SHELX-2018) uses high-resolution data (≤1.0 Å) to model:

  • Thermal displacement parameters (ADPs) : Differentiate disorder (e.g., ester group rotation) from static conformations.
  • Hydrogen bonding networks : Validate intramolecular interactions (e.g., C—H···O) and solvent channels via residual density maps (e.g., Fo-Fc maps).
  • Twinned data handling : Detwinning algorithms resolve overlapping reflections in polymorphic crystals .

Q. What challenges arise in quantifying this compound in biological matrices, and how are they addressed?

  • Matrix effects : Plasma proteins and lipids interfere with LC-MS/MS quantification. Solutions include protein precipitation (acetonitrile) and deuterated internal standards.
  • Low detection limits : Optimize MRM transitions (e.g., m/z 500→220 for the parent ion) to achieve limits of detection (LOD) <1 ng/mL.
  • Cross-validation : Compare LC-MS/MS results with HPLC-DAD (UV detection at 254 nm) to confirm accuracy .

Q. How do solvent and temperature conditions affect crystallization outcomes?

  • Solvent polarity : Ethanol yields needle-like crystals, while acetonitrile produces block-shaped crystals due to varying solubility.
  • Temperature gradients : Slow cooling (0.5°C/min) from 60°C to 25°C reduces defects by allowing orderly lattice formation.
  • Hydration effects : Lattice water molecules (observed in monohydrate forms) stabilize hydrogen-bonded layers, as seen in tilted packing parallel to the c-axis .

Q. What strategies mitigate data contradictions between computational predictions and experimental results?

  • Force field calibration : Adjust AMBER/GAFF parameters for sulfur-containing pyridines to better match observed bond lengths (e.g., C—S = 1.78 Å).
  • Free energy perturbation (FEP) : Quantifies relative binding affinities of methoxy vs. morpholino derivatives, reconciling docking scores with IC50 values.
  • Error analysis in crystallography : Use R-factor convergence (<5%) and cross-validation (Rfree) to validate refinement models .

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